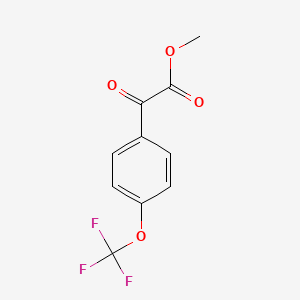

Methyl 4-(trifluoromethoxy)benzoylformate

Description

This compound belongs to the benzoylformate ester family, characterized by a benzoyl group (C₆H₅CO–) and an ester moiety. The trifluoromethoxy (–OCF₃) substituent at the para position of the benzene ring distinguishes it from simpler esters like methyl benzoylformate (CAS 15206-55-0) . The –OCF₃ group is electron-withdrawing, enhancing thermal stability and altering solubility compared to methoxy (–OCH₃) or alkylthio (–SMe) analogs .

Properties

IUPAC Name |

methyl 2-oxo-2-[4-(trifluoromethoxy)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-2-4-7(5-3-6)17-10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQWPNBITXPJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination approach, which uses reagents like XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) as the fluoride source .

Industrial Production Methods

Industrial production of methyl 4-(trifluoromethoxy)benzoylformate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination reagents and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethoxy)benzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and substituted benzoylformates.

Scientific Research Applications

Organic Synthesis

Methyl 4-(trifluoromethoxy)benzoylformate serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug formulation and development.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. The compound's structural similarities to other bioactive molecules suggest it may exhibit pharmacological properties that warrant further exploration .

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for new antibiotic formulations.

- Anticancer Properties : Research has begun to explore the compound's effects on cancer cell lines, with early results suggesting potential cytotoxicity against certain types of tumors.

Agrochemical Applications

The compound also shows promise in agrochemical applications, particularly as a precursor for developing new pesticides. The trifluoromethoxy group enhances the bioactivity and stability of agrochemical formulations, potentially leading to more effective pest control solutions .

Comparison with Related Compounds

To illustrate the significance of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Trifluoromethoxy group | Pharmaceuticals, Agrochemicals |

| 4-Trifluoromethoxyphenol | Hydroxyl group with trifluoromethoxy | Pesticides, Dyes |

| Benzylformate | Simple ester structure | Organic synthesis |

Mechanism of Action

The mechanism of action of methyl 4-(trifluoromethoxy)benzoylformate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction kinetics . The trifluoromethoxy group can enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their properties are summarized below:

Key Observations:

Lipophilicity : Methyl esters (e.g., Methyl benzoylformate) are less lipophilic than ethyl analogs (e.g., Ethyl 3-(methylthio)benzoylformate), which impacts bioavailability. The –OCF₃ group further increases lipophilicity, favoring membrane permeability in drug candidates .

Synthetic Feasibility : Compounds with –OCF₃ groups (e.g., 10h) are synthesized via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions (e.g., NaH/DMF) . Yields for such analogs are high (~88%), indicating robust synthetic routes .

Biological Activity

Methyl 4-(trifluoromethoxy)benzoylformate is a compound of significant interest due to its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoylformate moiety with a trifluoromethoxy group. The trifluoromethoxy substituent enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It can act as both a substrate and an inhibitor in enzyme-catalyzed reactions, influencing the kinetics of these processes. The trifluoromethoxy group is thought to improve binding affinity to molecular targets, thereby modulating enzymatic activity and metabolic processes.

Enzyme Studies

This compound is utilized in research to study enzyme mechanisms and metabolic pathways. Its ability to participate in various chemical reactions makes it a valuable tool in biochemical research.

Agrochemical Development

The compound has applications in the production of agrochemicals, including herbicides and pesticides, due to its unique properties that enhance the effectiveness and stability of these chemicals.

Case Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be beneficial in agricultural applications or therapeutic contexts.

- Synthesis Applications : The compound serves as a key intermediate in the synthesis of more complex organic molecules, demonstrating versatility in organic synthesis and medicinal chemistry.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl Benzoylformate | Benzoyl group with a methyl ester | Commonly used in organic synthesis |

| Methyl 4-(trifluoromethyl)benzoate | Benzoyl group with a trifluoromethyl group | Increased lipophilicity; used as a reagent |

| Methyl 4-(trifluoroacetyl)benzoate | Acetyl group instead of formate | Different reactivity patterns due to acetyl group |

| This compound | Benzoyl group with a trifluoromethoxy group | Enhanced stability and bioactivity |

Q & A

Q. What are the established synthetic protocols for Methyl 4-(trifluoromethoxy)benzoylformate, and how do reaction parameters influence product yield?

this compound is typically synthesized via esterification of 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8) with methyl glycolate under controlled conditions. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve esterification efficiency.

- Temperature : Reactions are often conducted at 45–60°C to balance reactivity and side-product formation .

- Solvent system : Anhydrous dichloromethane or THF minimizes hydrolysis of the acyl chloride intermediate .

- Purification : Column chromatography (hexane/EtOH gradients) or recrystallization yields >95% purity .

Table 1 : Comparison of Synthetic Methods

| Precursor | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethoxy)benzoyl chloride | DCC | 45 | 85 | |

| Benzoylformic acid derivative | H₂SO₄ | 60 | 78 |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- ¹H NMR : The trifluoromethoxy group (δ 4.5–4.7 ppm) and ester methyl group (δ 3.8–3.9 ppm) are diagnostic. Aromatic protons appear as a multiplet (δ 7.2–7.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 248.1 (C₁₀H₇F₃O₄) with fragmentation peaks at m/z 199 (loss of COOCH₃) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods due to potential respiratory irritation (Xi hazard code). Avoid skin contact via nitrile gloves .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound across solvent systems?

Discrepancies in catalytic reduction rates (e.g., NAD⁺-dependent bioreduction) may arise from solvent polarity or enzyme stability. Systematic approaches include:

- Solvent screening : Compare DMSO, THF, and aqueous buffers to assess polarity effects on transition states .

- Kinetic isotope effects : Use deuterated solvents to probe rate-limiting steps .

- Control experiments : Verify enzyme activity (e.g., Yeast@AuPt/2D-SiNTs) via recyclability tests (3 cycles, >90% retention) .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model:

- Electrophilicity : The carbonyl carbon’s partial positive charge (Mulliken analysis) predicts susceptibility to nucleophiles .

- Steric effects : Trifluoromethoxy group orientation influences accessibility to reagents (e.g., amines, Grignard) .

- Transition-state modeling : Visualize energy barriers for SN2 vs. SN1 mechanisms .

Q. What strategies optimize enantioselective reduction of this compound using biocatalysts?

- Enzyme engineering : Directed evolution of alcohol dehydrogenases enhances stereoselectivity (e.g., >99% ee) .

- Cofactor recycling : NADH regeneration systems (e.g., glucose dehydrogenase) improve sustainability .

- Substrate engineering : Modify ester groups to reduce steric hindrance for enzyme binding .

Data Contradiction Analysis

Example : Conflicting bioactivity results in antimicrobial assays may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.